1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID
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Overview
Description
1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID is a complex organic compound with a molecular weight of 342.44 g/mol . It features a unique structure that includes a thiophene ring, an imidazo[1,2-a]pyridine moiety, and a piperidine carboxylic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
The synthesis of 1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID typically involves multistep organic reactions. One common synthetic route includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The reaction conditions often require specific temperatures and catalysts to ensure high yields and purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow systems .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the imidazo[1,2-a]pyridine moiety.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-(2-THIOPHEN-2-YL-IMIDAZO[1,2-A]PYRIDIN-3-YLMETHYL)-PIPERIDINE-4-CARBOXYLIC ACID lies in its combination of a thiophene ring and a piperidine carboxylic acid group, which may confer distinct chemical and biological properties .
Biological Activity
1-(2-Thiophen-2-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula: C18H19N3O2S
- Molecular Weight: 327.43 g/mol
- CAS Number: 904817-36-3
- Purity: Typically >95% .
Synthesis
The synthesis of this compound involves multi-step organic reactions, primarily focusing on the functionalization of the imidazo[1,2-a]pyridine scaffold. Various synthetic routes have been explored to optimize yield and purity, with modifications at the C6 position being crucial for enhancing biological activity .
Research indicates that compounds containing the imidazo[1,2-a]pyridine moiety exhibit significant activity against various biological targets. The biological activity is often linked to their ability to inhibit specific enzymes or pathways critical for cell survival and proliferation.
Anticancer Activity
Studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can act as inhibitors of protein geranylgeranylation, a process essential for the post-translational modification of proteins involved in cell signaling pathways. For instance, a study reported that certain analogs significantly inhibited Rab geranylgeranyl transferase (RGGT), which is associated with cancer cell growth. The most potent inhibitors showed IC50 values below 150 μM against HeLa cells .
Table 1: Cytotoxicity Data of Selected Compounds
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
Compound A | <150 | Rab geranylgeranyl transferase |
Compound B | 386 | Rab11A prenylation |
Compound C | 735 | Rab11A prenylation |
Other Biological Activities
In addition to anticancer properties, the compound may exhibit antimicrobial and anti-inflammatory activities. Its structural features allow for interactions with various biological receptors and enzymes, potentially leading to diverse therapeutic applications.
Case Studies
-
Cytotoxicity in Cancer Models
A study evaluated the cytotoxic effects of various imidazo[1,2-a]pyridine derivatives on cancer cell lines. The results indicated that modifications at specific positions on the ring structure could enhance cytotoxicity, with some compounds achieving significant inhibition of cell viability . -
Inhibition of Protein Prenylation
Another research highlighted the role of these compounds in inhibiting protein prenylation processes critical for cancer cell signaling. This inhibition was linked to reduced cell proliferation in vitro, showcasing the potential for developing new anticancer agents based on this scaffold .
Properties
IUPAC Name |
1-[(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-18(23)13-6-9-20(10-7-13)12-14-17(15-4-3-11-24-15)19-16-5-1-2-8-21(14)16/h1-5,8,11,13H,6-7,9-10,12H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPBUQZTSBEIBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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